2-(1-adamantyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide
Overview
Description
2-(1-adamantyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide is a complex organic compound that features an adamantyl group, a fluorobenzyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 1-adamantanol with 4-fluorobenzyl bromide to form 1-(4-fluorobenzyl)adamantane. This intermediate is then reacted with 4-pyrazolecarboxylic acid under amide coupling conditions to yield the final product. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group yields adamantanone derivatives, while reduction of the amide group produces amines.
Scientific Research Applications
2-(1-adamantyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. The fluorobenzyl group can interact with various receptors and enzymes, modulating their activity. The pyrazolyl group may participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-4-bromoanisole: Another adamantyl-containing compound used in organic synthesis.
Adamantyl metal complexes: Compounds featuring adamantyl groups coordinated to metal centers, used in catalysis and materials science
Uniqueness
2-(1-adamantyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide is unique due to the combination of its structural features, which confer distinct physicochemical properties and potential biological activities. The presence of the fluorobenzyl group enhances its reactivity and potential for interaction with biological targets, setting it apart from other adamantyl-containing compounds.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O/c23-19-3-1-15(2-4-19)13-26-14-20(12-24-26)25-21(27)11-22-8-16-5-17(9-22)7-18(6-16)10-22/h1-4,12,14,16-18H,5-11,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFKBRYHSIQKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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